(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
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Description
The compound “(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a 1,2,3-triazole ring, and a morpholino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan-2-yl(phenyl)methanone derivatives can be synthesized through a series of reactions involving furan and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, phenyl ring, and 1,2,3-triazole ring are all aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan compounds are typically colorless, flammable, and highly volatile .Scientific Research Applications
Synthesis and Catalysis
The compound (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a part of a broader class of chemicals that are used in synthetic organic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to afford trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. These reactions are catalyzed by phosphomolybdic acid and In(OTf)3, highlighting the role of furan derivatives in facilitating efficient synthetic pathways for cyclic compounds (B. Reddy et al., 2012; B. Reddy et al., 2012).
Antimicrobial Activity
Compounds synthesized from furan derivatives have shown potential in antimicrobial applications. A novel series of pyrazole derivatives including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone have demonstrated antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed through molecular docking studies, indicating the relevance of furan derivatives in developing new antibacterial agents (A. B. S. Khumar et al., 2018).
Antitumor Activity
The synthesis of derivatives like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has contributed to antitumor research. Such compounds have been tested for their efficacy in inhibiting cancer cell lines, demonstrating the potential of furan and phenyl derivatives in anticancer therapy (Zhi-hua Tang & W. Fu, 2018).
Synthetic Applications
Further illustrating the versatility of furan derivatives, the synthesis of imidate derivatives from thiophene and furan compounds has explored their metallation properties and synthetic applications. These studies show the strategic use of furan derivatives in constructing complex molecular frameworks, essential for pharmaceutical and material science applications (R. Barcock et al., 1994).
Properties
IUPAC Name |
[5-(furan-2-yl)-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(20-8-11-23-12-9-20)15-16(14-7-4-10-24-14)21(19-18-15)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPRHBGQUMIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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